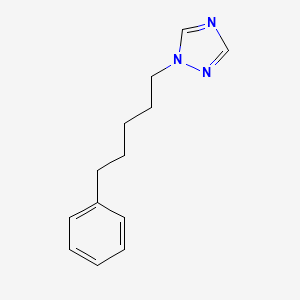
1-(5-Phenylpentyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenylpentyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a phenylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenylpentyl)-1H-1,2,4-triazole typically involves the reaction of 5-phenylpentyl bromide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Phenylpentyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The phenylpentyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpentyl group can yield benzyl ketones or benzoic acids, while reduction of the triazole ring can produce dihydrotriazoles.
Aplicaciones Científicas De Investigación
1-(5-Phenylpentyl)-1H-1,2,4-triazole has several scientific research applications:
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Phenylpentyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The phenylpentyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets .
Comparación Con Compuestos Similares
1-(5-Phenylpentyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Phenylbutyl)-1H-1,2,4-triazole: This compound has a shorter alkyl chain, which may affect its biological activity and chemical properties.
1-(6-Phenylhexyl)-1H-1,2,4-triazole: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
1-(5-Phenylpentyl)-1H-1,2,3-triazole: This isomer has a different triazole ring structure, which can lead to different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of lipophilicity and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
919800-78-5 |
|---|---|
Fórmula molecular |
C13H17N3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-(5-phenylpentyl)-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3/c1-3-7-13(8-4-1)9-5-2-6-10-16-12-14-11-15-16/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Clave InChI |
OKLBGTHRABOERR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)
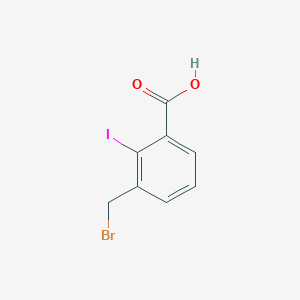

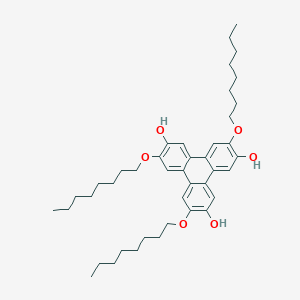
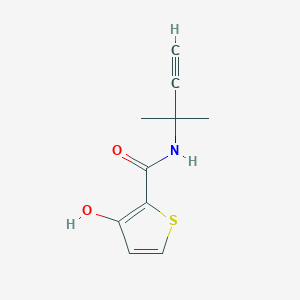
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)
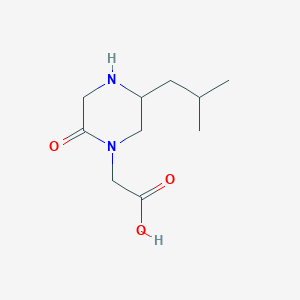
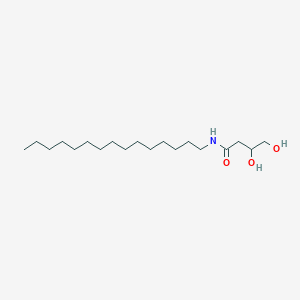
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
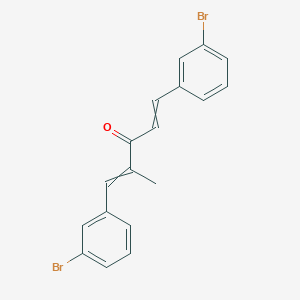

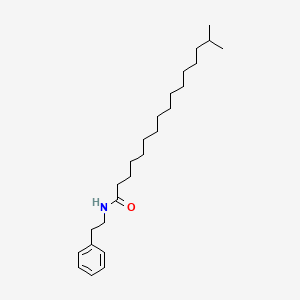
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)
